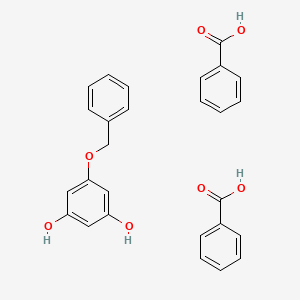
Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid–5-(benzyloxy)benzene-1,3-diol (2/1) is a complex organic compound that combines the properties of benzoic acid and benzyloxybenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–5-(benzyloxy)benzene-1,3-diol typically involves the reaction of benzoic acid with 5-(benzyloxy)benzene-1,3-diol. The process may include steps such as esterification, reduction, and purification to achieve the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts like cobalt or manganese naphthenates can enhance the reaction efficiency. The process may also include steps like crystallization and filtration to obtain a pure product .
化学反应分析
Types of Reactions
Benzoic acid–5-(benzyloxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cobalt or manganese naphthenates for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce various alcohols and hydrocarbons .
科学研究应用
Benzoic acid–5-(benzyloxy)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Benzoic acid–5-(benzyloxy)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
5-(Benzyloxy)benzene-1,3-diol: A compound with potential antioxidant and anti-inflammatory activities.
Uniqueness
Benzoic acid–5-(benzyloxy)benzene-1,3-diol is unique due to its combined properties of benzoic acid and benzyloxybenzene, making it a versatile compound with diverse applications. Its unique structure allows it to participate in various chemical reactions and exhibit distinct biological activities .
属性
CAS 编号 |
189247-14-1 |
|---|---|
分子式 |
C27H24O7 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
benzoic acid;5-phenylmethoxybenzene-1,3-diol |
InChI |
InChI=1S/C13H12O3.2C7H6O2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;2*8-7(9)6-4-2-1-3-5-6/h1-8,14-15H,9H2;2*1-5H,(H,8,9) |
InChI 键 |
RRIHHDQLMIFGAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



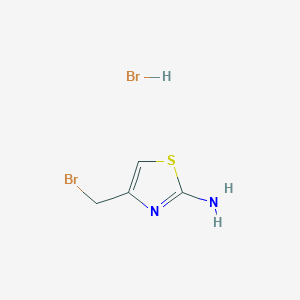


![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)

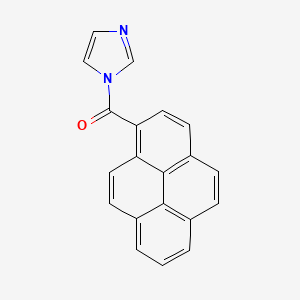

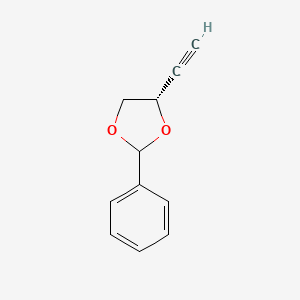
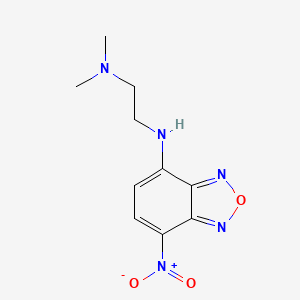
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
